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Abstract
Flufylline, with the chemical formula C21H24FN5O3, is a xanthine derivative of significant

interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth

overview of its molecular structure, synthesis, purification, and comprehensive characterization

using modern analytical techniques. Detailed experimental protocols for its analysis via Nuclear

Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance

Liquid Chromatography (HPLC) are presented. Furthermore, this document elucidates its

presumed mechanism of action as an adenosine receptor antagonist and phosphodiesterase

inhibitor, supported by signaling pathway diagrams. All quantitative data is summarized in

structured tables for clarity and comparative analysis.

Molecular Structure
Flufylline, systematically named 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-

dimethylpurine-2,6-dione, possesses a core theophylline structure (a dimethylated xanthine)

linked to a 4-(4-fluorobenzoyl)piperidine moiety via an ethyl chain.[1]

Table 1: Molecular Descriptors of Flufylline[1]
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Descriptor Value

IUPAC Name
7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-

dimethylpurine-2,6-dione

SMILES
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CC

C(CC3)C(=O)C4=CC=C(C=C4)F

InChI

InChI=1S/C21H24FN5O3/c1-24-19-

17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-

9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-

6,13,15H,7-12H2,1-2H3

InChIKey PMEYQPKJAPXGPS-UHFFFAOYSA-N

Molecular Formula C21H24FN5O3

Molecular Weight 413.4 g/mol

Monoisotopic Mass 413.18631781 Da

Synthesis and Purification
While a specific, detailed synthesis protocol for Flufylline is not readily available in the public

domain, a general methodology can be inferred from the synthesis of structurally related

compounds. The synthesis would likely involve the alkylation of theophylline with a suitable

ethyl-piperidine derivative.

General Synthetic Approach
A plausible synthetic route involves the reaction of a theophylline salt with a pre-synthesized N-

ethyl-4-(4-fluorobenzoyl)piperidine derivative carrying a leaving group on the ethyl chain.
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Caption: General workflow for the synthesis of Flufylline.

Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and

byproducts. Recrystallization or column chromatography are standard procedures.

Experimental Protocol: Purification by Recrystallization

Solvent Screening: Identify a suitable solvent or solvent system in which Flufylline is

sparingly soluble at room temperature but highly soluble at elevated temperatures.

Dissolution: Dissolve the crude Flufylline in a minimal amount of the hot solvent.

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

Crystallization: Allow the solution to cool slowly to room temperature, followed by further

cooling in an ice bath to promote crystal formation.

Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.

Drying: Dry the purified crystals under vacuum.

Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Although specific experimental spectra for Flufylline are not publicly available, the expected

chemical shifts can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Flufylline
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Atom Type
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Theophylline - N-CH₃ 3.2 - 3.5 28 - 30

Theophylline - N-CH₃ 3.4 - 3.7 30 - 32

Theophylline - C=O - 151 - 153

Theophylline - C=O - 155 - 157

Theophylline - Imidazole CH 7.5 - 7.8 140 - 142

Theophylline - C4, C5, C8 - 107, 148, 141 (approx.)

Ethyl - N-CH₂ 4.2 - 4.5 45 - 48

Ethyl - C-CH₂ 2.8 - 3.1 55 - 58

Piperidine - CH₂ (axial &

equatorial)
1.8 - 2.2, 2.8 - 3.2 53 - 56

Piperidine - CH 3.0 - 3.4 45 - 48

Fluorobenzoyl - Aromatic CH 7.1 - 7.3 (ortho to F) 115 - 117 (d, J ≈ 22 Hz)

Fluorobenzoyl - Aromatic CH 7.9 - 8.1 (ortho to C=O) 130 - 132 (d, J ≈ 9 Hz)

Fluorobenzoyl - C=O - 195 - 198

Fluorobenzoyl - C-F - 164 - 166 (d, J ≈ 250 Hz)

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of purified Flufylline in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically with proton decoupling.
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2D NMR (Optional): For unambiguous assignments, perform 2D NMR experiments such as

COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for a

molecule like Flufylline.

Table 3: Predicted m/z Values for Flufylline and Key Fragments

Ion Predicted m/z Description

[M+H]⁺ 414.1936 Protonated molecular ion

Fragment 1 181.0716 Theophylline moiety

Fragment 2 123.0394 4-Fluorobenzoyl cation

Fragment 3 234.1220 Piperidin-ethyl fragment

Experimental Protocol: ESI-MS/MS

Sample Preparation: Prepare a dilute solution of Flufylline (e.g., 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to

promote protonation.

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a

fragmentation spectrum.
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Caption: Workflow for the mass spectrometric fragmentation analysis of Flufylline.

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and quantifying the concentration of

pharmaceutical compounds. A reversed-phase HPLC method would be suitable for Flufylline.

Table 4: Exemplary HPLC Method Parameters for Flufylline Analysis

Parameter Condition

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile

Gradient
Start with 20% B, increase to 80% B over 15

min

Flow Rate 1.0 mL/min

Detection
UV at 273 nm (approximate λmax of

theophylline)

Injection Volume 10 µL

Column Temperature 25 °C
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Note: This is a starting point, and method optimization is necessary.

Experimental Protocol: HPLC Method Development and Validation

Method Development: Optimize the mobile phase composition, gradient, and flow rate to

achieve good peak shape and resolution.

Validation (as per ICH guidelines):

Specificity: Ensure no interference from diluents or potential impurities.

Linearity: Establish a linear relationship between concentration and peak area over a

defined range.

Accuracy: Determine the closeness of the measured value to the true value.

Precision: Assess the repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest

concentration that can be reliably detected and quantified.

Robustness: Evaluate the method's performance under small, deliberate variations in

parameters.

Mechanism of Action and Signaling Pathways
Flufylline, as a xanthine derivative, is presumed to exert its pharmacological effects through

two primary mechanisms: antagonism of adenosine receptors and inhibition of

phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism
Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes (A₁, A₂ₐ,

A₂ₑ, and A₃). Flufylline is expected to act as a competitive antagonist, particularly at the A₁ and

A₂ₐ receptors. Antagonism of the A₁ receptor, which is coupled to inhibitory G proteins (Gi/o),

would lead to an increase in intracellular cyclic AMP (cAMP) levels by disinhibiting adenylyl

cyclase.
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Caption: Signaling pathway of Adenosine A₁ receptor and its antagonism by Flufylline.

Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs,

xanthines like Flufylline can increase the intracellular concentrations of these second

messengers, leading to various physiological effects such as smooth muscle relaxation.
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Caption: Mechanism of phosphodiesterase inhibition by Flufylline.

Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and

characterization of Flufylline. While specific experimental data for Flufylline remains limited in

publicly accessible literature, this document outlines the established methodologies and

expected outcomes for its synthesis, purification, and analysis. The detailed protocols and

signaling pathway diagrams serve as a valuable resource for researchers and professionals in

the field of drug discovery and development, facilitating further investigation into the

pharmacological properties and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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